2-ノルボルナンメチルアミン

概要

説明

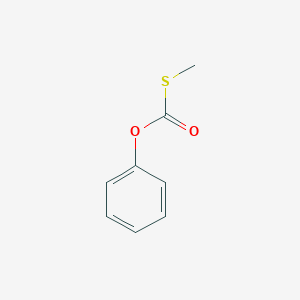

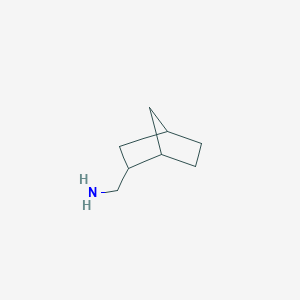

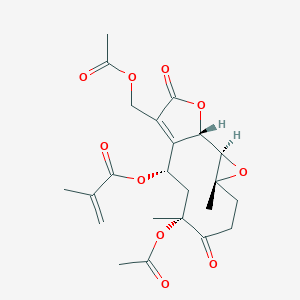

2-Norbornanemethylamine is a compound related to the norbornane family, which includes a variety of derivatives with applications in medicinal chemistry and asymmetric synthesis. Its structure is characterized by a unique bicyclic framework, offering interesting conformational and reactive properties.

Synthesis Analysis

- Enantioselective Synthesis : 2-Norbornanones can be converted into vicinal norbornanediamines through reactions with formamide and formic acid, yielding enantiomerically pure compounds. These derivatives are valuable for their applications in medicinal chemistry and asymmetric synthesis due to the rigid norbornane framework, which allows for detailed study of conformational equilibria (Martínez et al., 2001).

- Hydroboration of Enamines : The hydroboration of enamines derived from 2-norbornanone, followed by methanolysis and oxidation, affords norbornanols and norbornanes, demonstrating the versatility of this scaffold in synthetic chemistry (Goralski et al., 1994).

Molecular Structure Analysis

- Gas Electron Diffraction Studies : Investigations into the structures of norbornane and norbornadiene in the gas phase have provided detailed insights into the bond lengths, angles, and dihedral angles, highlighting the unique geometry of the norbornane scaffold (Yokozeki & Kuchitsu, 1971).

Chemical Reactions and Properties

- Amination Reactions : Amination of exo-2-chloronorbornane with trichloramine-aluminum chloride results in ring expansion and incorporation of nitrogen, demonstrating the reactive flexibility of the norbornane ring under specific conditions (Kovacic et al., 1970).

- Halogenation Reactions : The halogenation of norbornane primarily yields 2-halides, with the stereochemistry of the addition being influenced by the nature of the halogen donor. This reactivity pattern underscores the steric and electronic factors at play within the norbornane framework (Kooyman & Vegter, 1958).

Physical Properties Analysis

- Microphase-Separated Structure and Mechanical Properties : The study of norbornane diisocyanate-based polyurethanes reveals insights into the microphase-separated structure and mechanical properties of these materials, highlighting the impact of the norbornane scaffold on polymer characteristics (Kojio et al., 2007).

Chemical Properties Analysis

- Electron Momentum Spectroscopy : An exhaustive study into the valence electronic structure of norbornane up to binding energies of 29 eV has provided detailed insights into the electron momentum distributions for all the valence orbitals, aiding in the understanding of its chemical reactivity and interactions (Knippenberg et al., 2004).

科学的研究の応用

がん治療

ノルボルネンとその誘導体、特に2-ノルボルナンメチルアミンは、がん治療における潜在的な治療用途のために注目を集めています。 . ノルボルネン骨格は、医薬品化学において有望な構造として特定されています。 . ノルボルネン系誘導体を潜在的な化学療法剤として開発することは、大きな注目を集めています。 .

薬物送達システム

ノルボルネンの速い反応性により、化学療法剤の担体として使用できるポリマーを形成します。 . これらのポリマーは、特にがん療法において、薬物送達システムで使用できます。 .

テラノスティクス用途

ノルボルネンとその誘導体は、テラノスティクス用途にも使用できます。 . テラノスティクスは、特定の標的診断検査に基づく特定の標的療法を組み合わせる医学の分野です。 この文脈では、ノルボルネンの速い反応性が有益です。 .

C–H活性化

Pd/ノルボルネン触媒によるC–H活性化は、6つの主要なステップを経て進行する反応機構です。オルト-C–H活性化、Pd–C結合へのノルボルネンの挿入、メタ-C–H活性化、メタ-C–C結合形成、β-炭素脱離、およびプロト脱金属化。 . オルト-C–H活性化とメタ-C–H活性化の両方が、協奏的な金属化脱プロトン化経路をたどります。 . このプロセスは、DFT計算によって理論的に解明されています。

Safety and Hazards

将来の方向性

作用機序

Target of Action

2-Norbornanemethylamine is an organic compound that is commonly used in organic synthesis as a starting material for the synthesis of other compounds . .

Mode of Action

The mode of action of 2-Norbornanemethylamine is primarily through its chemical reactions in organic synthesis. For instance, it can react with norbornene to form other compounds

Biochemical Pathways

It’s worth noting that the compound can be involved in various reactions in organic synthesis .

Result of Action

The result of the action of 2-Norbornanemethylamine would depend on the specific reactions it is involved in. In organic synthesis, it can react with other compounds to form new products

特性

IUPAC Name |

2-bicyclo[2.2.1]heptanylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMZHVLJBQTGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931997 | |

| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14370-50-4 | |

| Record name | Bicyclo[2.2.1]heptane-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Norbornanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornanemethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)